1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, compd. with N,N’-bis(2,4-dimethylphenyl)guanidine (1:4) is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid functionalities. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, compd. with N,N’-bis(2,4-dimethylphenyl)guanidine (1:4) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The sulfonation of benzene derivatives is another critical step, which is usually carried out using sulfuric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo groups and prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene compounds .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility in aqueous environments. These properties make it effective in various applications, including as a dye and in biological staining .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of azo groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid: Contains ethoxy groups instead of sulfophenyl groups.
Uniqueness
The unique combination of azo and sulfonic acid groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)- makes it particularly effective in applications requiring both high solubility and strong electron transfer capabilities .
Properties
CAS No. |
72391-18-5 |
---|---|
Molecular Formula |
C55H49N11O12S4 |
Molecular Weight |
1184.3 g/mol |
IUPAC Name |
1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C38H28N8O12S4.C17H21N3/c47-59(48,49)35-19-15-31(16-20-35)41-39-27-7-11-29(12-8-27)43-45-33-5-3-25(37(23-33)61(53,54)55)1-2-26-4-6-34(24-38(26)62(56,57)58)46-44-30-13-9-28(10-14-30)40-42-32-17-21-36(22-18-32)60(50,51)52;1-11-5-7-15(13(3)9-11)19-17(18)20-16-8-6-12(2)10-14(16)4/h1-24H,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);5-10H,1-4H3,(H3,18,19,20)/b2-1+,41-39?,42-40?,45-43?,46-44?; |
InChI Key |
ATKZKHAYTRHELY-IVOKTOIUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=NC2=C(C=C(C=C2)C)C)N)C.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=C(C=C(C=C2)C)C)N)C.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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